CAS number 1435806-16-8 properties and suppliers
CAS number 1435806-16-8 properties and suppliers
Title: 2-Fluoro-4-(pentafluorosulfur)-DL-phenylalanine (CAS 1435806-16-8): A Technical Monograph on the SF₅-Enhanced Amino Acid
Executive Summary & Chemical Identity
CAS Number 1435806-16-8 corresponds to 2-Fluoro-4-(pentafluorosulfur)-DL-phenylalanine , a highly specialized non-canonical amino acid. It represents a critical tool in modern medicinal chemistry and peptide engineering, leveraging the unique properties of the pentafluorosulfanyl (SF₅) group—often termed the "super-trifluoromethyl" group.
This compound is not a final active pharmaceutical ingredient (API) but a high-value chiral building block used to modify the physicochemical properties of peptides and small molecules. Its primary utility lies in enhancing lipophilicity, metabolic stability, and steric occlusion without altering the fundamental amino acid backbone significantly.
Physicochemical Profile[1][2][3][4][5]
| Property | Data |
| Chemical Name | 2-Fluoro-4-(pentafluorosulfur)-DL-phenylalanine |
| CAS Number | 1435806-16-8 |
| Molecular Formula | C₉H₉F₆NO₂S |
| Molecular Weight | 309.23 g/mol |
| Stereochemistry | Racemic (DL-mixture); requires resolution for stereospecific applications |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |
| Key Functional Group | Pentafluorosulfanyl (-SF₅) at 4-position; Fluorine at 2-position |
Molecular Architecture & The "Super-Trifluoromethyl" Effect
The defining feature of this molecule is the SF₅ group .[1] Unlike the planar trifluoromethyl (-CF₃) group, the SF₅ group adopts a square pyramidal geometry . This structural nuance provides distinct advantages in drug design:
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Enhanced Lipophilicity: The SF₅ group is significantly more lipophilic than CF₃ (π value ~1.51 vs 0.88), facilitating better membrane permeability for peptide drugs.
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Metabolic Shielding: The C–S bond in the aromatic SF₅ system is chemically inert and resistant to oxidative metabolism (e.g., P450 degradation).
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Steric Bulk: The volume of SF₅ is roughly equal to a tert-butyl group but with high electron-withdrawing character, allowing it to fill hydrophobic pockets in enzyme active sites more effectively than a simple phenyl ring.
Structural Comparison Diagram
The following diagram illustrates the steric and electronic progression from native Phenylalanine to the SF₅-modified variant.
Figure 1: Structural evolution showing the steric and functional advantages of the SF₅ substitution over native and CF₃-substituted phenylalanine.
Experimental Applications & Protocols
Peptide Engineering (Proteolytic Stability)
Incorporating CAS 1435806-16-8 into a peptide sequence is a proven strategy to increase half-life. Native phenylalanine is a primary cleavage site for chymotrypsin . The steric bulk of the SF₅ group, combined with the electronic modulation of the 2-Fluoro substituent, prevents the enzyme from effectively accommodating the side chain, thereby "armoring" the peptide bond.
Synthesis Protocol: Incorporation into Peptides
Since CAS 1435806-16-8 is supplied as a free amino acid (zwitterion), it must be N-protected (typically with Fmoc or Boc) before use in Solid Phase Peptide Synthesis (SPPS).
Step-by-Step Fmoc-Protection Protocol: Note: This protocol converts the raw material into a form suitable for automated synthesizers.
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Dissolution: Dissolve 1.0 eq of CAS 1435806-16-8 in a 1:1 mixture of Water:Dioxane. Add 2.0 eq of Sodium Bicarbonate (NaHCO₃) to basify (pH ~9).
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Reagent Addition: Cool to 0°C. Dropwise add 1.1 eq of Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) dissolved in Dioxane.
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Reaction: Stir at room temperature for 12–18 hours. Monitor via TLC or LC-MS (Target Mass: MW + 222.2).
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Workup:
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Acidify to pH 2 with 1N HCl (Precipitate should form).
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Extract with Ethyl Acetate (3x).
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Wash organic layer with Brine, dry over MgSO₄.
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Purification: Recrystallize from Hexane/Ethyl Acetate.
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Yield Check: Expect >85% yield. The resulting Fmoc-2-F-4-SF5-Phe-OH is now ready for SPPS.
Negishi Cross-Coupling (Synthesis of the Amino Acid)
For researchers synthesizing this building block de novo, the most robust route involves Negishi cross-coupling .
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Reagents: Zinc reagent of the protected iodo-alanine + 4-SF5-2-Fluoro-iodobenzene.
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Catalyst: Pd(dba)₂ / SPhos (Critical for sterically hindered SF₅ substrates).[2]
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Conditions: DMF, 50°C. This method preserves the enantiomeric purity if starting from chiral iodo-alanine.
Supply Chain & Sourcing
This is a specialized reagent. It is not available from general chemical catalogs but rather from vendors specializing in fluorine chemistry and amino acid building blocks.
| Supplier Type | Recommended Vendors | Notes |
| Primary Research Source | Sigma-Aldrich (Merck) | Product # APO428499496. Reliable for small scale (mg to g). |
| Bulk/Process Scale | ChemicalBook / Ambeed | Aggregators that list specialized Asian manufacturers for >10g orders. |
| Fluorine Specialists | Fluorochem / Synthonix | Often hold stock of the specific SF₅ precursors or the amino acid itself. |
Storage Requirements:
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Temperature: 2–8°C (Short term), -20°C (Long term).
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Atmosphere: Hygroscopic; store under Nitrogen or Argon.
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Stability: Stable for >2 years if kept dry. The C-SF₅ bond is thermally stable up to >200°C.
References
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Grigolato, L., et al. (2018). "Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids." Journal of Fluorine Chemistry.
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Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry.
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ChemicalBook. (2023). CAS 1435806-16-8 Entry.[3]
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Weng, Z., et al. (2025). "Recent advances in the synthesis and application of SF5-containing compounds." Chemistry - A European Journal.[4] (Contextual citation for SF5 stability).
